N-[3-(Trimethylsilyl)-2-propynyl]phthalimide
Overview
Description
N-[3-(Trimethylsilyl)-2-propynyl]phthalimide (N-TSPP) is an organic compound that is used in various scientific applications, including synthesis and lab experiments. It is a colorless, crystalline solid with a molecular weight of 250.4 g/mol and a melting point of approximately 100°C. N-TSPP is a derivative of phthalimide, which is a widely used building block for organic synthesis. N-TSPP is a versatile reagent that can be used in a variety of synthetic processes, such as condensation, cyclization, and oxidation reactions.
Scientific Research Applications
Catalyst in Cyanosilylation
N-[3-(Trimethylsilyl)-2-propynyl]phthalimide has been utilized as an effective catalyst in the cyanosilylation of carbonyl compounds. This process, facilitated by potassium phthalimide-N-oxyl, leads to the formation of cyanohydrin trimethylsilyl ethers under mild conditions, showcasing high yields and turnover numbers. The compatibility with various functional groups and operational simplicity are notable advantages of this method (Dekamin et al., 2008).
In Nickel-Catalyzed Decarbonylative Alkylidenation
This compound plays a significant role in nickel-catalyzed decarbonylative alkylidenation reactions. Specifically, it reacts with trimethylsilyl-substituted alkynes in the presence of a Ni(0)/PMe3/MAD catalyst system, resulting in the formation of isoindolinones. This reaction demonstrates unique mechanistic features, such as decarbonylation and alkylidenation, requiring both trimethylsilyl-substituted alkynes and MAD for high selectivity (Shiba et al., 2013).
Reduction of Phthalimide
In studies involving the catalytic reduction of phthalimide, N-[3-(Trimethylsilyl)-2-propynyl]phthalimide was found to be effective. When protected with a trimethylsilyl group, both C═O groups of phthalimide were reduced to yield (trimethylsilyl)isoindoline. This highlights the compound's role in nuanced chemical transformations and its compatibility with nickel catalysts (Arev́alo et al., 2013).
Synthesis of TMS-Protected Cyanohydrins
Potassium phthalimide activation of trimethylsilyl cyanide, involving N-[3-(Trimethylsilyl)-2-propynyl]phthalimide, aids in the efficient synthesis of TMS-protected cyanohydrins. This process is characterized by high yields and the utilization of mild, solvent-free conditions at room temperature (Dekamin & Karimi, 2009).
In Phthalimide Photochemistry
N-[3-(Trimethylsilyl)-2-propynyl]phthalimide is significant in phthalimide photochemistry, particularly in N-heterocycle synthesis. It is involved in intermolecular and intramolecular single electron transfer (SET) from silicon-containing electron donors to excited states of phthalimides. This leads to efficient desilylation and the generation of radical intermediates, paving the way for new methods in N-heterocycle synthesis (Yoon & Mariano, 2001).
properties
IUPAC Name |
2-(3-trimethylsilylprop-2-ynyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2Si/c1-18(2,3)10-6-9-15-13(16)11-7-4-5-8-12(11)14(15)17/h4-5,7-8H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANGPGFLDJMUCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCN1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478246 | |
Record name | N-[3-(Trimethylsilyl)-2-propynyl]phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60478246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Trimethylsilyl)-2-propynyl]phthalimide | |
CAS RN |
351029-12-4 | |
Record name | N-[3-(Trimethylsilyl)-2-propynyl]phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60478246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-(Trimethylsilyl)-2-propynyl]phthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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